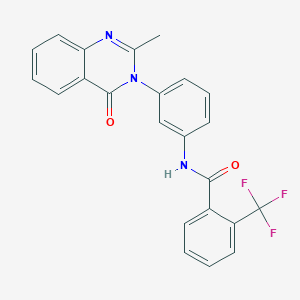

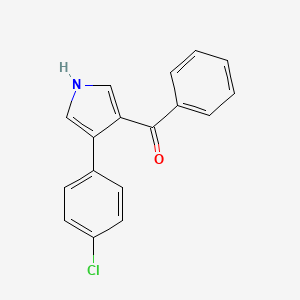

![molecular formula C16H9Cl2N5O2 B2930367 N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-08-3](/img/structure/B2930367.png)

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

Quinazolinones, oxidized quinazolines, are synthesized using various methods. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For instance, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary significantly depending on their specific structure. Factors such as lipophilicity can influence their ability to penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .科学的研究の応用

Antimicrobial and Antifungal Properties

A significant application of compounds structurally related to N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide lies in their potent antimicrobial and antifungal activities. Research has shown that derivatives of 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline carboxamides, exhibit moderate to good activities against a range of pathogens. For instance, certain compounds have demonstrated potent antibacterial effects against Staphylococcus aureus and significant activity against pathogenic yeast Candida albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Synthesis and Heterocyclic Chemistry

The synthetic pathways involving partially hydrogenated triazoloquinazolines offer a rich field of study in heterocyclic chemistry. These compounds, through reactions with chlorocarboxylic acid chlorides, enable the formation of various amides and lead to the synthesis of novel polycondensed heterocycles. This not only expands the chemical space of triazoloquinazolines but also provides a foundation for further exploration of their biological activities (Chernyshev et al., 2014).

H1-Antihistaminic Activity

The structural motif of triazoloquinazolines has been explored for its H1-antihistaminic activity, with certain derivatives showing promise as new therapeutic agents. These compounds, through careful design and synthesis, have been tested and shown to possess comparable, if not superior, efficacy to standard drugs in preventing histamine-induced bronchoconstriction, with minimal sedative effects. This indicates their potential application in treating allergic conditions with reduced side effects (Gobinath et al., 2015).

Antibacterial Evaluation

Further studies on benzotriazines, which share a similar heterocyclic core with triazoloquinazolines, have demonstrated their antibacterial potency. Through the incorporation of various substituents, these compounds have shown good antibacterial activities, underscoring the importance of the triazoloquinazoline scaffold in developing new antibacterial agents (Gineinah, 2001).

Computer-Aided Drug Design

The combination of synthetic chemistry and computational predictions has been employed to explore the potential biological activities of triazoloquinazoline derivatives. Through computer-aided design, compounds with predicted antineurotic activities have been synthesized and identified as potential treatments for neurological disorders, including male reproductive and erectile dysfunctions. This approach highlights the integration of computational tools in the drug discovery process, optimizing the search for compounds with specific biological activities (Danylchenko et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N5O2/c17-10-6-5-8(7-11(10)18)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUFUHLUHQQQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

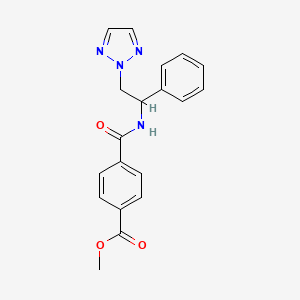

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

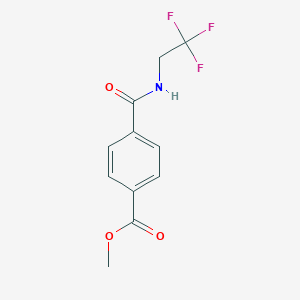

![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

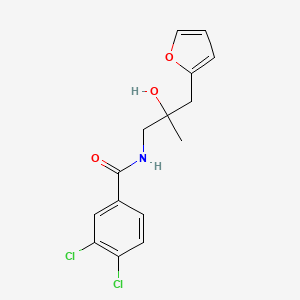

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)

![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)